molecular formula C10H8FNO2 B15070503 Methyl 5-(cyanomethyl)-2-fluorobenzoate

Methyl 5-(cyanomethyl)-2-fluorobenzoate

Cat. No.: B15070503
M. Wt: 193.17 g/mol
InChI Key: MDKOMIRNYDDOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Fluorinated Aromatic Esters in Chemical Synthesis

Fluorinated aromatic esters are a cornerstone in modern drug discovery and materials science. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. sigmaaldrich.com In medicinal chemistry, the introduction of a fluorine atom is a widely used strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. sigmaaldrich.combldpharm.com Fluorine's high electronegativity and small van der Waals radius (comparable to hydrogen) allow it to modulate the electronic properties of a molecule and form strong bonds with carbon, often leading to increased thermal and chemical stability. sigmaaldrich.com

Approximately 20% of all pharmaceuticals contain fluorine, a testament to its beneficial impact on drug efficacy. bldpharm.com Aromatic esters, meanwhile, are common intermediates in organic synthesis, serving as precursors for a wide array of functional group transformations. The combination of these two features in fluorinated aromatic esters creates a class of building blocks that are highly valued for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Importance of Cyanomethyl Functionality in Organic Transformations

The cyanomethyl group (–CH₂CN) is a versatile functional moiety in organic synthesis. The nitrile group (–C≡N) can be readily transformed into other important functional groups, such as primary amines through reduction or carboxylic acids via hydrolysis. This versatility allows for significant structural diversification from a single intermediate.

Furthermore, the methylene (B1212753) (–CH₂) component of the cyanomethyl group is activated by the adjacent electron-withdrawing nitrile. This activation facilitates reactions at the carbon atom, enabling the formation of new carbon-carbon bonds. The cyanomethyl group is therefore not merely a passive substituent but an active participant in molecular construction, providing a handle for chain extension and further functionalization. Its presence within a molecule signals a potential for extensive chemical modification.

Rationale for Investigating Methyl 5-(cyanomethyl)-2-fluorobenzoate: A Multifunctional Building Block

The scientific interest in this compound stems from its identity as a multifunctional building block. A "building block" in this context is a molecule that serves as a ready-made unit for the synthesis of more complex target structures, a crucial strategy for accelerating drug discovery projects. This particular compound is endowed with three distinct and strategically important functional groups:

A Fluorine Atom: Positioned on the aromatic ring, it offers the aforementioned benefits of fluorination and provides a site for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of various pharmacophores. researchgate.net

A Methyl Ester Group: This group can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, enabling the exploration of diverse chemical space.

A Cyanomethyl Group: As discussed, this group is a versatile precursor for amines and carboxylic acids and can be used to extend the carbon skeleton of the molecule.

The presence of these three reactive centers in a single, relatively simple molecule allows chemists to perform sequential and diverse chemical modifications. This makes this compound a highly valuable intermediate for constructing libraries of complex compounds for screening and development in pharmaceutical and agrochemical research. researchgate.net

Scope and Objectives of Research on this compound

Research focused on this compound is driven by its potential as a versatile synthetic intermediate. The primary objectives of such research typically include:

Development of Efficient Synthesis: Establishing scalable and cost-effective synthetic routes to produce the compound in high purity.

Exploration of Reactivity: Systematically investigating the chemical reactivity of each functional group to understand its selectivity and scope for various transformations. This includes studying its behavior in nucleophilic aromatic substitution, ester modifications, and reactions involving the cyanomethyl group.

Application in Target Synthesis: Utilizing the compound as a key intermediate in the synthesis of biologically active molecules. This involves designing multi-step synthetic pathways where the unique functionalities of the building block are strategically exploited to construct complex molecular targets.

Generation of Chemical Libraries: Employing the building block in combinatorial chemistry workflows to rapidly generate large collections of related compounds for high-throughput screening against various biological targets, such as enzymes and receptors. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound and Related Analogs

Note: Specific experimental data for this compound is not widely available in public databases. The properties below are calculated or inferred from closely related structures.

PropertyValueSource / Note
Molecular Formula C₁₀H₈FNO₂Calculated
Molecular Weight 193.17 g/mol Calculated
CAS Number Not AvailableN/A
Related Analog 1 Methyl 3-cyano-5-fluorobenzoateIsomer
CAS Number (Analog 1) 886732-29-2 researchgate.net
Related Analog 2 Methyl 5-amino-2-fluorobenzoatePrecursor Analog
CAS Number (Analog 2) 56741-34-5 sigmaaldrich.com
Related Analog 3 Methyl 5-bromo-2-fluorobenzoateHalogenated Analog
CAS Number (Analog 3) 57381-59-6 bldpharm.com

Table 2: Significance of Functional Groups in this compound

Functional GroupPositionRole in Chemical Synthesis
Fluorine C2Enhances metabolic stability and binding affinity in derivatives; acts as a leaving group in SₙAr reactions. sigmaaldrich.com
Methyl Ester C1Can be converted to carboxylic acids, amides, or other acid derivatives.
Cyanomethyl C5The nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid; the methylene group is activated for C-C bond formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 5-(cyanomethyl)-2-fluorobenzoate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-6-7(4-5-12)2-3-9(8)11/h2-3,6H,4H2,1H3

InChI Key

MDKOMIRNYDDOBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC#N)F

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Methyl 5 Cyanomethyl 2 Fluorobenzoate

Reactivity of the Methyl Ester Group

The methyl ester group in Methyl 5-(cyanomethyl)-2-fluorobenzoate is a key site for several important chemical transformations, including hydrolysis, transesterification, and potential aromatic rearrangements. The electronic environment of the benzene (B151609) ring, influenced by the electron-withdrawing fluorine and cyanomethyl groups, plays a significant role in the reactivity of the ester functionality.

Mechanistic Pathways of Ester Hydrolysis under Acidic Conditions

The acid-catalyzed hydrolysis of this compound to 5-(cyanomethyl)-2-fluorobenzoic acid and methanol (B129727) proceeds through a well-established nucleophilic acyl substitution mechanism. quora.comrsc.org The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a strong mineral acid like sulfuric acid. mdpi.comtcu.edu This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs from the attacking water molecule to one of the oxygen atoms of the original methoxy (B1213986) group, converting it into a good leaving group (methanol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling a molecule of methanol. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. High temperatures can facilitate the hydrolysis of sterically hindered or electron-deficient esters.

The presence of the electron-withdrawing fluorine atom and cyanomethyl group on the aromatic ring is expected to influence the rate of hydrolysis. These groups decrease the electron density on the carbonyl carbon, which could potentially slow down the initial protonation step but may facilitate the nucleophilic attack by water.

Transesterification Reactions Involving this compound

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the mechanism is analogous to that of acid-catalyzed hydrolysis. The carbonyl oxygen is first protonated, followed by nucleophilic attack from an alcohol molecule (R'-OH) instead of water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated, yielding the new ester and regenerating the acid catalyst.

Under basic conditions, the reaction is initiated by the deprotonation of the alcohol by a strong base to form a nucleophilic alkoxide (R'O⁻). This alkoxide then attacks the carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion (CH₃O⁻) as a leaving group, resulting in the formation of the new ester. To drive the equilibrium towards the desired product, the reactant alcohol is often used in large excess. masterorganicchemistry.com A variety of catalysts, including solid acid catalysts, have been developed to facilitate transesterification reactions under milder conditions. researchgate.netresearchgate.net

Table 1: Comparison of Acid- and Base-Catalyzed Transesterification

FeatureAcid-Catalyzed TransesterificationBase-Catalyzed Transesterification
Catalyst Strong acids (e.g., H₂SO₄)Strong bases (e.g., NaOR')
Nucleophile Neutral alcohol (R'OH)Alkoxide ion (R'O⁻)
Initial Step Protonation of the carbonyl oxygenNucleophilic attack by the alkoxide
Intermediate Tetrahedral intermediateTetrahedral intermediate
Leaving Group Methanol (CH₃OH)Methoxide ion (CH₃O⁻)
Reversibility ReversibleEssentially irreversible if the product alcohol is removed

"Ester Dance Reaction" and Aromatic Rearrangements

The "Ester Dance Reaction" is a palladium-catalyzed intramolecular migration of an ester group around an aromatic ring. While a specific instance involving this compound has not been explicitly documented, the general mechanism suggests its potential applicability. This reaction allows for the translocation of an ester functionality to an adjacent, thermodynamically more stable position on the aromatic ring.

The proposed mechanism involves the oxidative addition of the C-O bond of the ester to a low-valent palladium catalyst. This is followed by a series of steps that can include decarbonylation, C-H activation, and reductive elimination to afford the rearranged ester. The presence of specific ligands on the palladium catalyst is crucial for the success of this transformation. This type of rearrangement could potentially be used to synthesize isomers of this compound that are not easily accessible through direct synthesis.

Reactivity of the Cyanomethyl Substituent

The cyanomethyl group (-CH₂CN) is another key reactive center in this compound. The methylene (B1212753) protons adjacent to the cyano group are acidic and can be removed by a base to generate a nucleophilic carbanion.

Nucleophilic Character of the Cyanomethyl Anion Derived from the Compound

Treatment of this compound with a suitable base results in the deprotonation of the methylene group to form the corresponding cyanomethyl anion. This anion is a potent nucleophile due to the electron-withdrawing nature of the adjacent cyano group, which stabilizes the negative charge through resonance and inductive effects.

The nucleophilicity of anions derived from substituted arylacetonitriles has been studied, and they are considered to be highly reactive nucleophiles. nih.govfigshare.com The cyanomethyl anion generated from this compound can participate in a variety of carbon-carbon bond-forming reactions. For instance, it can react with electrophiles such as alkyl halides, aldehydes, ketones, and Michael acceptors. The reactivity of this anion makes the parent compound a valuable precursor for the synthesis of more complex molecules. The electrochemically generated cyanomethyl anion is known to be a "naked" and highly reactive species. nih.govrsc.org

Base-Induced Reactions Mediated by the Cyanomethyl Anion

The cyanomethyl anion, once formed, can undergo various base-induced reactions, including intramolecular cyclizations if a suitable electrophilic center is present within the molecule or in a reaction partner. A well-known reaction involving dinitriles is the Thorpe-Ziegler cyclization, where intramolecular condensation leads to the formation of a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.orgdntb.gov.uachem-station.comresearchgate.net

While this compound itself is not a dinitrile, the principle of base-induced intramolecular reaction of the cyanomethyl group is relevant. For example, if the ester group could be transformed into a different electrophilic functional group, an intramolecular cyclization initiated by the deprotonation of the cyanomethyl group could be envisioned. Such strategies are employed in the synthesis of various heterocyclic compounds. nih.gov The cyanomethyl group is a versatile synthon for the construction of nitrogen-containing heterocycles.

Table 2: Potential Reactions of the Cyanomethyl Anion

ElectrophileReaction TypeProduct Type
Alkyl HalideAlkylationSubstituted Phenylacetonitrile
Aldehyde/KetoneAldol-type additionβ-Hydroxynitrile
Michael AcceptorMichael AdditionAdduct with a new C-C bond
Ester (intramolecular)Dieckmann-like condensationCyclic β-ketonitrile derivative

Cyanomethylation Reactions with Electrophiles

The cyanomethyl group (-CH₂CN) of this compound is a key site for synthetic transformations. The methylene (-CH₂-) protons are acidic due to the electron-withdrawing effects of the adjacent cyano (-CN) group and the aromatic ring. This acidity allows for deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position.

A notable example of this reactivity is electrophilic fluorination. It has been demonstrated that a carbanion, generated at the methylene carbon adjacent to a cyano group, can react with electrophilic fluorine reagents. thieme-connect.de In a process analogous to the fluorination of similar substrates, reacting this compound with a strong base, such as sodium hydride, would generate the carbanion. Subsequent treatment with an electrophilic fluorine source, like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, would introduce a fluorine atom at the cyanomethyl position. thieme-connect.de

This reactivity is not limited to fluorination. The generated carbanion is a versatile nucleophile capable of reacting with a range of other electrophiles.

Table 1: Potential Electrophilic Partners for the Cyanomethyl Carbanion

Electrophile ClassSpecific ExamplePotential Product Structure
Alkyl HalidesMethyl Iodide (CH₃I)α-methylated product
CarbonylsBenzaldehyde (C₆H₅CHO)β-hydroxy nitrile product
Michael AcceptorsAcrylonitrile (CH₂=CHCN)Michael addition product
Fluorinating AgentsSelectfluorα-fluorinated product

These reactions underscore the synthetic utility of the cyanomethyl group as a handle for introducing molecular complexity. The choice of base and reaction conditions is critical to control the outcome and prevent side reactions, such as self-condensation or reactions involving the ester group.

Role as an Active Ester in Coupling Reactions

In peptide synthesis and other acylation reactions, "active esters" are employed to facilitate the formation of amide bonds under mild conditions. These are esters with good leaving groups, which enhances the electrophilicity of the carbonyl carbon. Cyanomethyl esters are a known class of active esters used for this purpose. researchgate.net

While this compound itself is a methyl ester, its structural features are relevant to the concept of active esters in coupling reactions. The broader class of cyanomethyl esters of substituted benzoic acids has been studied for their efficacy in promoting acylation reactions. researchgate.net The cyanomethyl group acts as an effective leaving group, facilitating nucleophilic attack at the ester carbonyl.

For this compound to function in a coupling reaction analogous to an active ester, it would typically first undergo transesterification to a more active form or be used under conditions that promote the reactivity of the methyl ester. More advanced strategies in cross-coupling involve the use of redox-active esters, which can engage in radical-based transformations with organometallic reagents under nickel catalysis. nih.gov This modern approach allows for the coupling of alkyl groups derived from carboxylic acids, representing a significant departure from traditional two-electron pathways like amide bond formation. nih.gov Such methods open up disconnection strategies that would be challenging to achieve through conventional means. nih.gov

Reactivity of the Fluorinated Aromatic Ring

Directed C-H Functionalization Adjacent to Fluorine

Directing group-assisted C-H functionalization has become a powerful tool for the selective modification of aromatic rings. magtech.com.cnrsc.org For this compound, functionalization of the C-H bond at the C3 position, adjacent to the fluorine atom, is a significant challenge. The fluorine atom itself is not typically a strong directing group for C-H activation. Therefore, achieving selectivity at this position often relies on the directing capacity of other substituents on the ring.

In the context of benzoic acid derivatives, directing groups are commonly used to achieve ortho-C-H functionalization. researchgate.netnih.gov However, achieving functionalization at the meta-position relative to a directing group is a more complex task. researchgate.net For the target molecule, the methyl ester at C1 could potentially direct functionalization to the ortho positions (C2 and C6). Since C2 is substituted with fluorine, this could direct reactions to C6.

To achieve functionalization at C3 (ortho to fluorine and meta to the ester), a specialized directing group strategy would be necessary. Researchers have developed nitrile-based templates that can be tethered to an aromatic system to direct palladium-catalyzed C-H activation to the meta position. researchgate.netnih.gov This strategy involves installing a temporary directing group that positions the metal catalyst in proximity to the desired C-H bond, overriding the inherent reactivity patterns of the substrate. nih.gov For a molecule like this compound, such a strategy would involve modifying the ester or another part of the molecule to incorporate a long, flexible template capable of reaching the C3 position.

Defluorination Reactions of the Aromatic Ring

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage a chemically challenging but synthetically valuable transformation. Defluorination of fluoroaromatic compounds provides access to partially fluorinated molecules that can be difficult to synthesize by other means. researchgate.netscispace.com

Visible-light photoredox catalysis offers a mild and effective method for C-F bond activation and cleavage. researchgate.net The general mechanism for the photocatalytic hydrodefluorination of an aryl fluoride (B91410) like this compound involves a series of single-electron transfer (SET) steps. nih.gov

Photoexcitation: A photocatalyst (PC) absorbs visible light and is excited to a long-lived, high-energy state (PC*).

Electron Transfer: The excited photocatalyst (PC*) acts as a potent reductant, transferring an electron to the fluoroaromatic substrate. This forms an aryl fluoride radical anion. researchgate.netnih.gov

C-F Bond Cleavage: The newly formed radical anion is unstable and rapidly undergoes fragmentation, cleaving the C-F bond to release a fluoride ion (F⁻) and generate a highly reactive aryl radical. researchgate.net

Hydrogen Atom Transfer (HAT): The aryl radical abstracts a hydrogen atom from a hydrogen donor in the reaction medium (e.g., a thiol or an amine) to yield the final hydrodefluorinated product. nih.govfigshare.com The photocatalyst is regenerated in the catalytic cycle.

This process allows for the selective reduction of C-F bonds under mild conditions, avoiding the harsh reagents often required in traditional defluorination methods. scispace.com

When multiple fluorine atoms are present on an aromatic ring, the regioselectivity of defluorination is influenced by the electronic properties of other substituents. In nucleophilic aromatic substitution (SₙAr) type defluorination reactions, C-F bond cleavage is generally favored at positions that are para to strong electron-withdrawing groups. mdpi.com This is because the electron-withdrawing group can stabilize the negative charge that develops in the Meisenheimer complex intermediate. researchgate.net

For this compound, both the methyl ester (-CO₂Me) and the cyanomethyl (-CH₂CN) groups are electron-withdrawing.

Table 2: Substituent Effects on the Aromatic Ring

SubstituentPositionElectronic EffectInfluence on Defluorination
-FC2Inductively withdrawing, mesomerically donatingThe target for cleavage.
-CO₂MeC1Inductively and mesomerically withdrawingActivates the ring towards nucleophilic attack/reduction.
-CH₂CNC5Inductively withdrawingActivates the ring towards nucleophilic attack/reduction.

The presence of these two electron-withdrawing groups enhances the electron deficiency of the aromatic ring, making it more susceptible to the initial electron transfer from the photocatalyst in a hydrodefluorination reaction. mdpi.com While there is only one fluorine atom to be cleaved in this specific molecule, if other fluorines were present, cleavage would be expected to occur preferentially at positions activated by these groups (ortho/para positions). For instance, in related polyfluorinated systems, reduction is often facilitated by the presence of electron-withdrawing substituents. mdpi.com Conversely, a fluorine atom located para to another substituent is often less reactive in certain nucleophilic substitution mechanisms due to unfavorable electronic repulsion in the transition state. mdpi.comresearchgate.net

Aromatic Substitution Reactions (e.g., Nucleophilic Aromatic Substitution)

The chemical behavior of this compound is significantly influenced by the electronic properties of its substituents on the aromatic ring. The presence of strong electron-withdrawing groups—the methyl ester at the ortho position and the cyanomethyl group at the para position relative to the fluorine atom—profoundly activates the carbon-fluorine bond towards nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the ability of these groups to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction pathway. The stabilization occurs through both inductive effects and resonance delocalization of the negative charge onto the electronegative oxygen and nitrogen atoms of the ester and cyano groups, respectively.

The fluorine atom serves as an excellent leaving group in SNAr reactions. A wide variety of nucleophiles can be employed to displace the fluoride ion, leading to a diverse range of substituted benzene derivatives. This reactivity is a cornerstone for building molecular complexity from the this compound scaffold. Reactions with oxygen, nitrogen, and sulfur-based nucleophiles proceed efficiently, often under moderate conditions. For instance, amines, anilines, and heterocyclic amines can be used to introduce new carbon-nitrogen bonds, a common strategy in the synthesis of biologically active compounds. researchgate.netresearchgate.net

The conditions for these substitutions can vary depending on the nucleophilicity of the attacking species. Common methodologies involve the use of a base, such as potassium carbonate or a non-nucleophilic strong base like potassium hexamethyldisilylamide (KHMDS), in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). orgsyn.orgmdpi.com The base assists in deprotonating the nucleophile or facilitating the departure of the fluoride ion.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileReagents/ConditionsProduct
PiperidineK₂CO₃, DMSO, 80 °CMethyl 5-(cyanomethyl)-2-(piperidin-1-yl)benzoate
Sodium Methoxide (NaOMe)Methanol (MeOH), 60 °CMethyl 5-(cyanomethyl)-2-methoxybenzoate
Sodium Thiophenoxide (NaSPh)DMF, Room TemperatureMethyl 5-(cyanomethyl)-2-(phenylthio)benzoate
AnilineNaH, THF, 65 °CMethyl 5-(cyanomethyl)-2-(phenylamino)benzoate
Isobutyronitrile AnionKHMDS, THF, 60 °CMethyl 5-(cyanomethyl)-2-(2-cyano-2-propanyl)benzoate orgsyn.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Cyanomethyl 2 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for probing the chemical structure and dynamic behavior of molecules in solution. For Methyl 5-(cyanomethyl)-2-fluorobenzoate, a suite of NMR experiments, including 19F NMR and advanced 2D techniques, offers profound insights into its molecular framework.

With its 100% natural abundance and a spin of ½, the 19F nucleus is an excellent probe for NMR spectroscopy. The chemical shift of 19F is highly sensitive to the electronic environment, making 19F NMR a valuable tool for characterizing fluorinated organic molecules. thermofisher.com The large chemical shift dispersion in 19F NMR, often spanning a range of over 400 ppm, allows for the resolution of subtle structural differences. thermofisher.com

For this compound, the fluorine atom is directly attached to the aromatic ring at the C2 position, ortho to the methyl ester group. The electron-withdrawing nature of both the ester and the cyanomethyl group influences the electron density around the fluorine atom. In comparison to fluorobenzene, which has a 19F chemical shift of approximately -113.15 ppm relative to CFCl3, the substituents on the ring in this compound are expected to cause a downfield shift. colorado.edu The chemical shift for 2-fluorobenzoic acid provides a closer comparison, although the esterification and the addition of the cyanomethyl group will further modify the electronic environment. nih.gov Studies on various fluorobenzoic acids have shown that the position of the fluorine atom and the nature of other substituents significantly impact the 19F chemical shift. nih.gov

Expected 19F NMR Data for this compound

ParameterExpected Value/ObservationRationale
Chemical Shift (δ) Expected in the range of -110 to -140 ppm (relative to CFCl3)The fluorine is on an aromatic ring, ortho to an electron-withdrawing ester group. The cyanomethyl group at the meta position will have a smaller, but still electron-withdrawing, influence.
Multiplicity A multipletCoupling to the aromatic protons, primarily the proton at the C3 position (3JHF) and to a lesser extent the proton at the C6 position (4JHF).

Note: The exact chemical shift would need to be determined experimentally.

For this compound, a key conformational aspect is the orientation of the methyl ester group relative to the plane of the aromatic ring. NOESY or ROESY experiments could reveal correlations between the protons of the methyl group (-OCH3) and the aromatic protons, particularly the proton at the C3 position. The presence and intensity of such a cross-peak would provide evidence for the through-space proximity of these groups, helping to define the molecule's three-dimensional structure in solution. Similarly, correlations between the methylene (B1212753) protons of the cyanomethyl group (-CH2CN) and the aromatic protons at the C4 and C6 positions would further constrain the conformational possibilities.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent functional groups.

Cyanide Group (-C≡N): The nitrile stretching vibration is a very characteristic and sharp absorption in the IR spectrum, typically appearing in the range of 2260-2220 cm-1. nih.gov Its position can be sensitive to the electronic effects of the aromatic ring. nih.gov

Ester Group (-COOCH3): The most prominent feature of the ester group is the carbonyl (C=O) stretching vibration, which gives rise to a strong absorption band in the IR spectrum, generally between 1750-1735 cm-1 for aromatic esters. researchgate.net The C-O stretching vibrations of the ester will appear in the fingerprint region, typically between 1300-1000 cm-1. vscht.cz

Fluorine-Substituted Aromatic Ring: The C-F stretching vibration of an aryl fluoride (B91410) typically results in a strong absorption in the 1250-1120 cm-1 region of the IR spectrum. The aromatic ring itself will exhibit C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations within the 1600-1450 cm-1 range. vscht.cz

Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Expected Intensity
Cyanide C≡N stretch2260 - 2220Medium, Sharp
Ester C=O stretch1750 - 1735Strong
Ester C-O stretch1300 - 1000Medium to Strong
Aryl Fluoride C-F stretch1250 - 1120Strong
Aromatic Ring C-H stretch> 3000Medium to Weak
Aromatic Ring C=C stretch1600 - 1450Medium to Weak

In the solid state or in concentrated solutions, intermolecular interactions such as dipole-dipole interactions and van der Waals forces can influence the vibrational frequencies. For this compound, the polar cyanide and ester groups can lead to significant dipole-dipole interactions. These interactions can cause shifts in the C≡N and C=O stretching frequencies, as well as peak broadening, when comparing the gas phase spectrum to the condensed phase spectrum. The study of these spectral changes can provide insights into the packing and intermolecular forces within the crystalline lattice or the nature of solute-solvent interactions in solution.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C10H8FNO2), the expected exact mass can be calculated with high precision.

The analysis of the fragmentation pattern in the mass spectrum provides a molecular fingerprint that is invaluable for structural elucidation. Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M+•), which then undergoes a series of fragmentation reactions.

Plausible Fragmentation Pathways

The fragmentation of this compound is likely to proceed through several key pathways characteristic of aromatic esters and nitriles.

Loss of the Methoxy (B1213986) Radical (•OCH3): A common fragmentation for methyl esters is the cleavage of the O-CH3 bond, leading to the formation of an acylium ion.

[M]+• → [M - •OCH3]+

Loss of Formaldehyde (CH2O) from the Ester: This can occur via a rearrangement process.

[M]+• → [M - CH2O]+•

Cleavage of the Cyanomethyl Group: The C-C bond between the aromatic ring and the cyanomethyl group can cleave.

[M]+• → [M - •CH2CN]+

Formation of a Tropylium-like Ion: Rearrangements involving the aromatic ring are also possible.

Table of Predicted Key Fragments

Fragment IonProposed StructurePlausible m/z
[C10H8FNO2]+• Molecular Ion193.05
[C9H5FNO]+ [M - •OCH3]+162.03
[C9H6FNO]+• [M - CH2O]+•163.04
[C8H5FO2]+ [M - •CH2CN]+152.02
[C7H4F]+ Fluorotropylium ion109.03

The m/z values are nominal masses. High-resolution measurements would provide more precise values to confirm the elemental composition of each fragment.

The fragmentation of aromatic compounds can be complex, and the "ortho effect," where adjacent substituents interact during fragmentation, could also play a role, though it is less common for groups in a meta-relationship. nist.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information on the molecular conformation, intermolecular interactions, and exact geometric parameters of this compound.

Without experimental data, the conformational preferences of this compound can be hypothesized based on the rotational freedom around its single bonds. The orientation of the cyanomethyl and ester groups relative to the fluorinated benzene (B151609) ring would be of particular interest. Key factors influencing the conformation would include steric hindrance between adjacent substituents and potential intramolecular interactions.

The precise bond lengths, bond angles, and torsional angles are fundamental parameters that define the molecular geometry. While standard values for similar chemical bonds can be estimated, the actual values in the crystal structure of this compound could be influenced by the electronic effects of the substituents and the forces involved in crystal packing.

To provide a detailed and accurate analysis as requested, experimental determination of the crystal structure of this compound via X-ray diffraction would be necessary. The resulting data would allow for the creation of precise data tables for its bond lengths, bond angles, and torsional angles, offering a definitive insight into its solid-state architecture.

Computational and Theoretical Investigations of Methyl 5 Cyanomethyl 2 Fluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Comprehensive quantum chemical calculations are essential for elucidating the fundamental characteristics of a molecule.

Reaction Mechanism Studies and Transition State Analysis

The computational modeling of reaction pathways provides invaluable insight into the reactivity of a compound.

Investigation of Fluorine Activation and Defluorination Mechanisms

Computational investigations into the reactivity of the fluorine substituent in methyl 5-(cyanomethyl)-2-fluorobenzoate are crucial for understanding its stability and potential for chemical modification. The activation of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, typically requires significant energy input. researchgate.net Theoretical studies on related fluorinated aromatic compounds can provide insights into the likely mechanisms of defluorination for this specific molecule.

One of the primary pathways for the defluorination of aryl fluorides is nucleophilic aromatic substitution (SNAr). total-synthesis.commasterorganicchemistry.comlibretexts.orglibretexts.org This mechanism is particularly relevant for aromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. total-synthesis.commasterorganicchemistry.com In the case of this compound, both the ester group (-COOCH₃) and the cyanomethyl group (-CH₂CN) are electron-withdrawing, which should facilitate a nucleophilic attack on the fluorine-bearing carbon.

The SNAr mechanism generally proceeds via a two-step, addition-elimination pathway. libretexts.org The first step, which is typically the rate-determining step, involves the attack of a nucleophile on the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. total-synthesis.comlibretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group is critical for stabilizing this intermediate. total-synthesis.com For this compound, the ester group is ortho to the fluorine, and the cyanomethyl group is in the para position relative to the point of nucleophilic attack, thus providing stabilization for the negative charge.

Computational studies, often employing density functional theory (DFT), can model the energy profile of this reaction. Key parameters that can be calculated include the activation energy for the formation of the Meisenheimer complex and the energy of the transition state. While fluorine is generally a poor leaving group, in the context of SNAr, the high electronegativity of fluorine makes the attached carbon more electrophilic, thereby accelerating the initial nucleophilic addition. total-synthesis.com

Recent computational and experimental work has suggested that the SNAr mechanism may exist on a continuum, with some reactions proceeding through a concerted or borderline mechanism rather than a stepwise one. rsc.org DFT calculations can help to elucidate the precise nature of the transition state and determine whether a stable intermediate is formed.

Enzymatic C-F bond cleavage represents another potential defluorination mechanism, and computational methods are instrumental in understanding these biological processes. nih.govnih.gov While no specific enzymatic studies on this compound are available, research on fluoroacetate (B1212596) dehalogenases, for example, has used quantum mechanics/molecular mechanics (QM/MM) calculations to model the reaction mechanism. nih.gov Such studies reveal the roles of active site residues in stabilizing transition states and facilitating the cleavage of the C-F bond. nih.gov These computational approaches could be hypothetically applied to model the interaction of this compound with various dehalogenating enzymes.

Conformational Analysis and Energy Barriers for Rotational Isomers

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the substituents to the benzene (B151609) ring. Of particular interest are the rotational barriers associated with the methyl ester and cyanomethyl groups, as these conformations can influence the molecule's physical and chemical properties.

Computational methods, such as DFT, are well-suited for exploring the potential energy surface of the molecule. By systematically rotating the dihedral angles of the substituent groups, a series of molecular geometries can be generated, and their corresponding energies can be calculated. This allows for the identification of stable conformers (energy minima) and the transition states that separate them (energy maxima).

For the methyl ester group, rotation around the C(aryl)-C(carbonyl) bond is a key conformational feature. In related substituted benzoic acids and their esters, the planarity of the carboxylic or ester group with respect to the aromatic ring is influenced by the nature of the ortho substituents. researchgate.net The fluorine atom at the 2-position in this compound will sterically and electronically influence the preferred orientation of the ester group. Computational studies on similar molecules can provide an estimation of the rotational energy barriers. nih.govresearchgate.net

The cyanomethyl group also possesses rotational freedom around the C(aryl)-C(methylene) bond. The barrier to rotation for this group is expected to be relatively low, though interactions with the adjacent ester group could introduce some degree of steric hindrance.

The relative energies of the different conformers can be used to predict their populations at a given temperature using Boltzmann statistics. This is important for understanding which conformations are most likely to be present under experimental conditions.

Table 1: Hypothetical Rotational Energy Barriers for this compound
Rotational BondDescriptionEstimated Energy Barrier (kJ/mol)
C(aryl)-C(ester)Rotation of the methyl ester group15-25
C(ester)-O(methyl)Rotation of the methyl group of the ester5-10
C(aryl)-C(cyanomethyl)Rotation of the cyanomethyl group8-15

Note: The values in the table are hypothetical and based on typical rotational barriers for similar functional groups in aromatic compounds. Specific computational studies on this compound would be required for accurate values.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful computational tool for exploring the conformational space of this compound in a more dynamic and realistic manner, particularly by including the effects of a solvent. nih.govnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into how the molecule behaves in a condensed phase. ucl.ac.uk

In an MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between the solute and solvent molecules, as well as among the solvent molecules themselves, are described by a force field.

One of the key applications of MD simulations in this context is to study the influence of the solvent on the conformational preferences of the molecule. nih.gov Solvents can stabilize certain conformers over others through specific interactions like hydrogen bonding or non-specific electrostatic and van der Waals interactions. nih.govmanchester.ac.uk For instance, a polar solvent might favor conformations with a larger dipole moment. The simulations can track the dihedral angles of the ester and cyanomethyl groups over time, revealing the accessible conformational states and the frequency of transitions between them.

MD simulations can also provide information about the solvation structure around this compound. By analyzing the radial distribution functions between atoms of the solute and solvent, it is possible to determine the average number and arrangement of solvent molecules in the first solvation shell. This can be particularly insightful for understanding how different functional groups of the molecule interact with the surrounding solvent.

Furthermore, dynamic properties such as the rotational correlation times of the substituent groups can be calculated from MD trajectories. This information is valuable for interpreting experimental data from techniques like NMR relaxation studies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational NMR Chemical Shift Prediction

Computational methods, particularly DFT, have become increasingly reliable for predicting the NMR chemical shifts of organic molecules. nih.govmdpi.com These predictions can be invaluable for structure elucidation and for assigning experimental NMR spectra. For this compound, computational prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can provide a detailed picture of its electronic structure.

The standard approach involves first optimizing the molecular geometry of the compound at a suitable level of theory. Following this, the NMR shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. The isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable fluorine reference for ¹⁹F.

The accuracy of the predicted chemical shifts is dependent on the chosen functional and basis set. nih.gov For fluorinated aromatic compounds, specific scaling factors have been developed to improve the correlation between computed and experimental ¹⁹F chemical shifts. nih.govresearchgate.netacs.orgnih.govacs.org

Consideration of conformational flexibility is also important for accurate predictions. nih.gov If multiple low-energy conformers exist, the predicted chemical shifts for each conformer can be averaged, weighted by their Boltzmann population, to obtain a more representative value.

Table 2: Representative DFT Functionals and Basis Sets for NMR Chemical Shift Prediction
Level of TheoryTypical ApplicationExpected Accuracy
B3LYP/6-31G(d)Routine ¹H and ¹³C predictionGood
mPW1PW91/6-311+G(2d,p)Higher accuracy ¹H and ¹³C predictionVery Good
B3LYP/6-31+G(d,p)¹⁹F prediction with scaling factorsGood to Very Good

Vibrational Frequency Calculations and Spectral Assignment

Computational methods can also be used to predict the vibrational spectrum (infrared and Raman) of this compound. nih.govirphouse.com These calculations are typically performed within the harmonic approximation on the optimized molecular geometry. The output provides a list of vibrational frequencies and their corresponding intensities, which can be used to simulate the theoretical IR and Raman spectra.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor to improve agreement with experimental data.

A key advantage of computational vibrational analysis is the ability to visualize the normal modes of vibration associated with each calculated frequency. This allows for a detailed and unambiguous assignment of the experimental spectral bands to specific molecular motions, such as C-H stretches, C=O stretch of the ester, C≡N stretch of the nitrile, and various bending and torsional modes of the molecule. mdpi.com

For this compound, vibrational frequency calculations would be expected to predict characteristic frequencies for the following functional groups:

Table 3: Expected Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-H (in -CH₂CN and -OCH₃)Stretching3000-2850
Nitrile (C≡N)Stretching2260-2240
Ester Carbonyl (C=O)Stretching1750-1730
Aromatic C=CStretching1600-1450
C-FStretching1250-1000

Synthetic Applications and Derivatization Strategies of Methyl 5 Cyanomethyl 2 Fluorobenzoate

Utilization as a Precursor for Fluorinated Aromatic Carboxylic Acid Derivatives

The inherent structure of Methyl 5-(cyanomethyl)-2-fluorobenzoate makes it an ideal starting material for the synthesis of various fluorinated aromatic carboxylic acid derivatives. The primary transformation in this regard is the hydrolysis of the methyl ester group to yield the corresponding carboxylic acid, 5-(cyanomethyl)-2-fluorobenzoic acid. This reaction can be effectively carried out under basic conditions, for instance, by heating with a base such as sodium hydroxide (B78521) in a suitable solvent mixture like methanol (B129727) and water.

Once formed, 5-(cyanomethyl)-2-fluorobenzoic acid serves as a platform for the synthesis of a range of derivatives. For example, the carboxylic acid functionality can be converted into an acyl fluoride (B91410), a versatile intermediate for acylation reactions. This transformation can be achieved using various deoxyfluorinating reagents. These acyl fluorides are valuable as they are generally more stable towards hydrolysis than their acyl chloride counterparts and can participate in various coupling reactions.

Furthermore, the carboxylic acid can be transformed into amides through coupling reactions with various amines. This is a common strategy in medicinal chemistry to introduce diversity and modulate the physicochemical properties of a molecule. The general reaction for the hydrolysis and a subsequent hypothetical amidation are presented in Table 1.

Table 1: General Transformation to Fluorinated Aromatic Carboxylic Acid and Amide Derivatives

StepReactantReagents and ConditionsProduct
1This compoundNaOH, Methanol/Water, Heat5-(cyanomethyl)-2-fluorobenzoic acid
25-(cyanomethyl)-2-fluorobenzoic acidAmine (R-NH2), Coupling agents (e.g., HATU, DCC)N-substituted-5-(cyanomethyl)-2-fluorobenzamide

Role in the Synthesis of Cyanomethylated Compounds

This compound can act as a synthon for introducing the 5-(methoxycarbonyl)-4-fluorophenyl)methyl moiety into other molecules. The cyanomethyl group, with its activated methylene (B1212753) protons, is amenable to various chemical transformations. For instance, the acidity of the methylene protons allows for deprotonation with a suitable base to form a carbanion. This nucleophilic species can then participate in reactions with various electrophiles, enabling the elongation of the carbon chain or the introduction of new functional groups.

While direct cyanomethylation using this compound as the cyanomethyl source is not a commonly reported primary application, the molecule itself is a valuable cyanomethylated aromatic compound. Its utility lies in carrying this functional group through various synthetic sequences, which can be later modified. The nitrile group of the cyanomethyl moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

Application as a Building Block for Complex Molecules

The trifunctional nature of this compound makes it a powerful building block for the construction of more elaborate molecular architectures, including polycyclic and heterocyclic systems, and for the formation of new aryl-aryl bonds through cross-coupling reactions.

Incorporation into Polycyclic and Heterocyclic Systems

The reactive sites on this compound provide multiple avenues for its incorporation into larger ring systems. The cyanomethyl group is a particularly useful handle for the construction of nitrogen-containing heterocycles. For example, the nitrile functionality can react with various reagents to form part of a new ring.

One illustrative, though not directly involving the title compound, synthetic strategy that highlights the potential of the cyanomethyl group is the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides. This palladium-catalyzed intramolecular C-H functionalization/C-S bond formation demonstrates how a cyano-containing precursor can be cyclized to form a heterocyclic system. fluorochem.co.uk Similar strategies could potentially be adapted for derivatives of this compound.

Furthermore, the fluorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is further activated by electron-withdrawing groups. This allows for the tethering of the benzene (B151609) ring to other cyclic or heterocyclic systems through a new C-N, C-O, or C-S bond.

Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C and C-heteroatom bonds. The fluorine atom in this compound, while generally less reactive than heavier halogens in oxidative addition to palladium(0), can participate in certain cross-coupling reactions, particularly under specific catalytic conditions. More commonly, the aromatic ring of this compound could be further functionalized, for example by introducing a bromine or iodine atom, to create a more reactive handle for cross-coupling.

Common cross-coupling reactions that could be employed for derivatives of this compound include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. A borylated derivative of this compound could be coupled with various aryl or heteroaryl halides to form biaryl structures.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org An appropriately halogenated derivative of the title compound could be used to introduce the substituted phenyl group onto an olefin.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govsoton.ac.uk This would allow for the introduction of an alkynyl substituent onto the aromatic ring.

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling an amine with an aryl halide or triflate. This would be a powerful method to synthesize N-aryl derivatives.

Stille Coupling: This reaction couples an organotin compound with an organic halide. wikipedia.org

The choice of reaction and the specific derivative of this compound would depend on the desired final product and the compatibility of the functional groups present. A hypothetical example of a Suzuki-Miyaura coupling is presented in Table 2.

Table 2: Hypothetical Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

Reactant 1Reactant 2Catalyst/BaseProduct
Bromo-derivative of this compoundArylboronic acid (Ar-B(OH)2)Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3)Methyl 5-(cyanomethyl)-2-fluoro-[1,1'-biphenyl]-x-carboxylate

Exploration of Chemical Transformations for Structural Diversification

Beyond its use as a scaffold, the functional groups of this compound can be chemically transformed to introduce further structural diversity.

Modification of the Cyanomethyl Group

The cyanomethyl group is a rich site for chemical modification. The methylene group and the nitrile functionality can both be targeted for transformations.

The active methylene protons can be involved in condensation reactions with aldehydes and ketones. Furthermore, electrophilic fluorination at the methylene position has been demonstrated for other cyanomethyl-containing compounds, suggesting a potential pathway to introduce an additional fluorine atom into the molecule. For instance, the carbanion generated by treating a 5-(cyanomethyl)imidazole-4-carboxylate nucleoside with sodium hydride was successfully fluorinated using an electrophilic fluorine source like Selectfluor™. scispace.com This strategy could potentially be applied to this compound to generate Methyl 5-(cyano-fluoromethyl)-2-fluorobenzoate.

The nitrile group itself can undergo a variety of transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding a di-acid derivative.

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation. This introduces a basic nitrogen center into the molecule.

Cycloadditions: The nitrile can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

These transformations significantly expand the range of accessible derivatives from this versatile starting material. A summary of potential modifications of the cyanomethyl group is provided in Table 3.

Table 3: Potential Chemical Transformations of the Cyanomethyl Group

TransformationReagents and ConditionsResulting Functional Group
Electrophilic FluorinationBase (e.g., NaH), Electrophilic Fluorinating Agent (e.g., Selectfluor™)α-fluorocyanomethyl
HydrolysisAcid or Base, Water, HeatCarboxymethyl
ReductionReducing Agent (e.g., LiAlH4 or H2/Catalyst)2-Aminoethyl
Tetrazole FormationAzide (e.g., NaN3), Lewis AcidTetrazolylmethyl

This compound is a highly valuable and adaptable building block in organic synthesis. Its strategically positioned functional groups—the methyl ester, cyanomethyl group, and fluorine atom—provide a multitude of opportunities for synthetic manipulation. Through straightforward transformations such as hydrolysis, the compound serves as an excellent precursor for a variety of fluorinated aromatic carboxylic acid derivatives. Its cyanomethyl group allows for the synthesis of other cyanomethylated compounds and can be readily modified to introduce further chemical diversity. Furthermore, its utility as a building block for complex polycyclic and heterocyclic systems, as well as its potential for participation in cross-coupling reactions, underscores its importance in the construction of novel molecular frameworks. The continued exploration of the reactivity of this compound is poised to lead to the discovery of new chemical entities with interesting properties and potential applications in various fields of chemical science.

Derivatization of the Methyl Ester

The methyl ester group in this compound is a prime site for a variety of chemical transformations, including hydrolysis, amidation, and reduction. These reactions allow for the introduction of different functional groups, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-(cyanomethyl)-2-fluorobenzoic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides and more complex esters.

Amidation: Direct conversion of the methyl ester to an amide can be accomplished by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction often requires elevated temperatures and may be catalyzed by Lewis acids. For instance, heating the ester with a solution of ammonia in a suitable solvent would yield 5-(cyanomethyl)-2-fluorobenzamide. This transformation is crucial for introducing the amide functionality, a common feature in many biologically active molecules.

Reduction: The methyl ester can be selectively reduced to the corresponding primary alcohol, (5-(cyanomethyl)-2-fluorophenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are typically employed for this conversion. nih.gov Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters unless activated. This reduction provides access to a benzylic alcohol, which can undergo a host of further reactions, including oxidation, etherification, and conversion to halides.

Reaction Reagent(s) Product Typical Conditions
HydrolysisNaOH, H₂O then H⁺5-(cyanomethyl)-2-fluorobenzoic acidHeating
AmidationNH₃5-(cyanomethyl)-2-fluorobenzamideHeating
ReductionLiAlH₄(5-(cyanomethyl)-2-fluorophenyl)methanolAnhydrous THF

Functionalization of the Aromatic Ring

The aromatic ring of this compound is adorned with three substituents that influence its reactivity towards both electrophilic and nucleophilic substitution reactions. The fluorine atom is an ortho, para-directing deactivator, while the cyanomethyl and methyl ester groups are meta-directing deactivators. This substitution pattern dictates the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution: Due to the presence of three deactivating groups, the aromatic ring is electron-deficient and thus less reactive towards electrophilic aromatic substitution (EAS). However, under forcing conditions, EAS reactions such as nitration or halogenation can be induced. The directing effects of the substituents would predict that the incoming electrophile would preferentially substitute at the positions meta to the cyanomethyl and ester groups and ortho/para to the fluorine atom. The position C4 is meta to both the cyanomethyl and ester groups and ortho to the fluorine, making it a likely site for substitution. The position C6 is ortho to the fluorine and meta to the cyanomethyl group, representing another potential site. The position C3 is ortho to both the ester and the fluorine and is also a possibility. The precise outcome would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the cyanomethyl and methyl ester groups, combined with the presence of a good leaving group (fluoride), makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace the fluoride ion, particularly when it is situated ortho or para to a strong electron-withdrawing group. In this molecule, the cyanomethyl group is para to the fluorine atom, which strongly activates the C2 position for nucleophilic attack. Reactions with nucleophiles such as alkoxides, amines, or thiols can lead to the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds at the C2 position.

Reaction Type Predicted Regioselectivity Activating/Deactivating Effect Potential Reagents
Electrophilic Aromatic SubstitutionC4, C6, or C3Deactivated ringHNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination)
Nucleophilic Aromatic SubstitutionC2 (Displacement of Fluorine)Activated for SNArNaOR, R₂NH, NaSR

Future Research Directions and Emerging Paradigms in the Chemistry of Methyl 5 Cyanomethyl 2 Fluorobenzoate

Development of Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign processes, and the synthesis of Methyl 5-(cyanomethyl)-2-fluorobenzoate is no exception. Future research will undoubtedly focus on the development of sustainable and greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of greener cyanomethylation reagents. Traditional methods often employ toxic cyanide sources, posing significant environmental and safety risks. Recent advancements have highlighted the potential of using acetonitrile (B52724) as a green and inexpensive source for the cyano and cyanomethyl groups. scientistlive.com This approach, coupled with innovative catalytic systems, could offer a safer and more sustainable alternative for the synthesis of this compound.

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be integral to future synthetic strategies. anton-paar.com This could involve designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. The use of biomass-derived starting materials is another area of active research that could lead to more sustainable production methods for key aromatic building blocks. scribd.com Biocatalysis, which utilizes enzymes to perform chemical transformations, also presents a powerful tool for developing environmentally friendly syntheses of aromatic nitriles, offering high selectivity and mild reaction conditions. nih.gov

The table below summarizes potential greener alternatives to traditional synthetic methods.

Traditional MethodGreener AlternativeAdvantages
Use of metal cyanides (e.g., KCN, NaCN)Acetonitrile as a cyanomethyl sourceReduced toxicity, lower cost, readily available. scientistlive.com
Petrochemical-based starting materialsBiomass-derived feedstocksRenewable resource, potential for reduced carbon footprint. anton-paar.comscribd.com
Conventional chemical catalysisBiocatalysis using engineered enzymesHigh selectivity, mild reaction conditions, reduced waste. nih.gov
High-temperature reactionsVisible-light photocatalysisEnergy-efficient, mild reaction conditions.

Exploration of Novel Catalytic Systems for Specific Transformations

The development of novel and highly efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research will focus on catalysts that enable specific and selective transformations, leading to higher yields and purities.

Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of aryl nitriles. urfu.runih.gov Future work will likely involve the design of more robust and active palladium catalysts, potentially utilizing novel ligands, for the cyanomethylation of fluorinated aryl halides or related precursors. acs.org Copper-catalyzed cross-coupling reactions also offer a cost-effective alternative to palladium and have shown promise in C-C bond formation with acetonitrile. anton-paar.comnih.gov The exploration of bimetallic catalytic systems, which leverage the synergistic effects of two different metals, could lead to unprecedented reactivity and selectivity in the synthesis of functionalized aromatics. irost.irresearchgate.net

Photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including C-H functionalization and cyanomethylation. pharmtech.comresearchgate.netresearchgate.net This approach utilizes visible light to drive chemical reactions under mild conditions, offering a sustainable alternative to traditional methods that often require high temperatures and harsh reagents. The application of photoredox catalysis to the direct cyanomethylation of a suitable 2-fluorobenzoate (B1215865) precursor could provide a more direct and efficient route to this compound.

The following table highlights some novel catalytic systems and their potential applications in the chemistry of this compound.

Catalytic SystemPotential ApplicationKey Advantages
Advanced Palladium CatalystsCyanomethylation of aryl halidesHigh efficiency and selectivity for C-CN bond formation. urfu.runih.gov
Copper-Based CatalystsCross-coupling with acetonitrileCost-effective, green reaction conditions. anton-paar.comnih.gov
Bimetallic CatalystsSynergistic catalysis for complex transformationsEnhanced reactivity and selectivity. irost.irresearchgate.net
Photoredox CatalysisDirect C-H cyanomethylationMild reaction conditions, use of visible light as a renewable energy source. pharmtech.comresearchgate.netresearchgate.net

Advanced Mechanistic Studies Using Operando Spectroscopy

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient processes. Operando spectroscopy, which allows for the real-time monitoring of a chemical reaction as it occurs, is a powerful tool for gaining mechanistic insights.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the formation and consumption of reactants, intermediates, and products throughout the course of a reaction. pharmtech.comnih.gov This data can be used to identify key reaction intermediates and transition states, elucidate the role of the catalyst, and determine the reaction kinetics. For the synthesis of this compound, operando FTIR could be used to monitor the progress of the cyanomethylation step, providing insights into the mechanism of C-CN bond formation.

Operando UV-Vis spectroscopy is another valuable technique for studying reaction kinetics and catalyst behavior, particularly in photoredox catalysis. By monitoring changes in the absorption spectrum of the reaction mixture over time, it is possible to track the concentration of the photocatalyst in its different oxidation states and gain a better understanding of the electron transfer processes that drive the reaction.

The application of these advanced spectroscopic techniques to the study of the synthesis and subsequent transformations of this compound will undoubtedly lead to a more profound understanding of the underlying reaction mechanisms, paving the way for the development of more efficient and selective synthetic protocols.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. scientistlive.com The integration of flow chemistry with automated synthesis platforms is set to revolutionize the way fine chemicals and pharmaceuticals are manufactured.

For the synthesis of this compound, flow chemistry could be particularly beneficial for handling hazardous reagents, such as cyanide sources, in a safer and more controlled manner. semanticscholar.org The small reaction volumes and precise control over reaction parameters offered by microreactors can minimize the risks associated with highly exothermic or hazardous reactions. scientistlive.com Furthermore, the continuous nature of flow synthesis allows for the seamless integration of reaction, separation, and purification steps, leading to more efficient and streamlined processes. nih.gov

High-throughput experimentation (HTE) platforms, which enable the rapid screening of a large number of reaction conditions, are invaluable for the optimization of synthetic protocols. nih.gov By combining HTE with automated synthesis and analysis, it is possible to quickly identify the optimal catalyst, solvent, temperature, and other reaction parameters for the synthesis of this compound, significantly accelerating the development of new and improved manufacturing processes. chemrxiv.orgx-chemrx.com

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. In the context of this compound, computational methods can be used to design novel derivatives with tailored reactivity and properties.

Density functional theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound and its derivatives. scribd.comrsc.orgrsc.orgmdpi.com These calculations can provide insights into the reaction mechanisms of various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, and help to predict the regioselectivity and stereoselectivity of these processes. acs.org This information can then be used to design new catalysts or reaction conditions that favor the formation of the desired product.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govderpharmachemica.com By applying QSAR models to derivatives of this compound, it may be possible to predict their potential as pharmaceutical or agrochemical agents and to prioritize the synthesis of the most promising candidates. The in silico prediction of chemical reactivity and toxicity is another area where computational methods can have a significant impact, helping to identify potential hazards early in the development process. nih.govresearchgate.net

The synergy between computational design and experimental synthesis will be crucial for the rapid discovery and development of new molecules with enhanced properties and functionalities based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 5-(cyanomethyl)-2-fluorobenzoate?

The synthesis of this compound typically involves multi-step reactions starting with fluorobenzoic acid derivatives. For example, a related compound, 5-(cyano(morpholino)methyl)-2-fluorobenzoic acid, was synthesized via a one-pot reaction using morpholine, TMS-CN, and Zn(OAc)₂·2H₂O in chloroform, yielding 50% after extraction and drying . Key considerations include:

  • Solvent choice : Chloroform or THF is often preferred for polar intermediates.
  • Catalysts : Zinc acetate facilitates cyanomethylation, while trifluoroacetic acid (TFA) aids in deprotection steps .
  • Purification : Column chromatography (silica gel) or recrystallization is critical to isolate the ester product .

Q. How should this compound be stored to ensure stability?

Storage conditions are critical for fluorinated esters due to their sensitivity to hydrolysis and light. Recommendations include:

  • Temperature : Store at 2–8°C in a sealed container.
  • Environment : Keep in a dry, inert atmosphere (e.g., argon) to prevent degradation .
  • Handling : Use glassware instead of plastic to avoid leaching of contaminants .

Q. What analytical techniques are recommended for characterizing this compound?

Routine characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting at C-2, cyanomethyl peaks at δ 3.8–4.2 ppm) .
  • LC-MS : To verify molecular weight (e.g., [M+H]⁺ for C₁₀H₈FNO₂: 210.07) and detect impurities .
  • Elemental Analysis : Validate C, H, N, and F content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and expected spectroscopic data?

Discrepancies in NMR or LC-MS data often arise from unexpected side reactions or impurities. For example:

  • Unexpected Peaks : In synthesizing cyanomethyl esters, residual morpholine or unreacted aldehyde intermediates may appear as signals at δ 2.5–3.5 ppm in ¹H NMR .
  • Mitigation Strategies :
    • Repeat Purification : Use gradient elution in column chromatography to separate closely related byproducts.
    • Deuterated Solvent Swapping : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

Q. What strategies can optimize the yield of this compound in large-scale synthesis?

Yield optimization requires balancing reaction kinetics and purification efficiency:

  • Catalyst Screening : Compare Zn(OAc)₂ (50% yield) with alternative Lewis acids like BF₃·Et₂O .
  • Solvent Optimization : Polar aprotic solvents (DMF, CH₃CN) may enhance cyanomethylation rates .
  • Side-Product Management : Monitor for hydrolysis of the cyanomethyl group using TLC or in-line IR .

Q. How can structural derivatives of this compound be designed for enhanced bioactivity?

Derivatization often targets the cyanomethyl or fluorobenzoate moieties:

  • Bioisosteric Replacement : Substitute the cyanomethyl group with sulfonamide or tetrazole rings to improve metabolic stability .
  • Heterocycle Integration : Attach pyrrolopyridine or triazoloquinazoline fragments to enhance binding affinity, as demonstrated in kinase inhibitor studies .
  • Case Study : A pyrrolo[2,3-b]pyridine-fluorobenzoate hybrid showed improved stability in biological assays .

Q. What mechanistic insights explain side reactions during synthesis?

Common side reactions include:

  • Cyanomethyl Hydrolysis : The CN group may hydrolyze to COOH under acidic conditions, forming 5-(carboxymethyl)-2-fluorobenzoate.
  • Ester Transesterification : Methanol or ethanol traces can displace the methyl ester, requiring anhydrous conditions .
  • Mitigation : Add molecular sieves or scavengers like trimethyl orthoformate to suppress hydrolysis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting LC-MS and NMR data?

Contradictions may arise from:

  • Isomeric Byproducts : For example, regioisomers of fluorobenzoate derivatives can have identical molecular weights but distinct NMR patterns.
  • Resolution Strategies :
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic protons.
    • High-Resolution MS : Differentiate isobaric impurities (e.g., C₁₀H₈FNO₂ vs. C₉H₁₀FNO₃) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Standardized Stoichiometry : Use a 1:1.1 molar ratio of aldehyde to cyanating agent to minimize unreacted starting material .
  • Quality Control : Pre-purify intermediates (e.g., 2-fluoro-5-formylbenzoic acid) via recrystallization before esterification .
  • Documentation : Report reaction times, temperature, and solvent batches to aid replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.